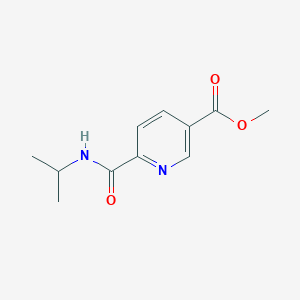
Proglumide sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proglumide sodium is a sodium salt form of proglumide, a non-peptide cholecystokinin receptor antagonist. It is primarily known for its ability to inhibit gastrointestinal motility and reduce gastric secretions. This compound has been used in the treatment of stomach ulcers and has shown potential in enhancing the analgesic effects of opioid drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium proglumide involves the reaction of 4-benzoylamino-5-dipropylamino-5-oxopentanoic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of sodium proglumide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Proglumide sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amide and benzoyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of sodium proglumide .
Scientific Research Applications
Proglumide sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for its potential in enhancing opioid analgesia and reducing opioid tolerance.
Industry: Utilized in the development of pharmaceutical formulations and as a research tool in drug discovery.
Mechanism of Action
Proglumide sodium exerts its effects by antagonizing cholecystokinin receptors, specifically the CCK-A and CCK-B subtypes. This antagonism leads to the inhibition of gastrointestinal motility and reduction of gastric secretions. Additionally, sodium proglumide enhances the analgesic effects of opioids by preventing the development of tolerance, potentially through its interaction with δ-opioid receptors .
Comparison with Similar Compounds
Lorglumide: Another cholecystokinin receptor antagonist with similar properties but different chemical structure.
Devazepide: A selective CCK-A receptor antagonist used in research.
Uniqueness of Sodium Proglumide: Proglumide sodium is unique due to its dual antagonistic action on both CCK-A and CCK-B receptors, making it versatile in its applications. Its ability to enhance opioid analgesia and reduce tolerance further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C18H26N2NaO4 |
|---|---|
Molecular Weight |
357.4 g/mol |
InChI |
InChI=1S/C18H26N2O4.Na/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14;/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22); |
InChI Key |
LZUZBODDLCLCFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1.[Na] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethyl-2-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-4-ol](/img/structure/B8530397.png)
![Carbamic acid,[2-amino-4-chloro-5-(dimethylamino)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8530410.png)




![1-(Benzyloxy)-2-{[(2,6-dichlorophenyl)methoxy]methyl}butan-2-ol](/img/structure/B8530482.png)

![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)

![4-ethyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8530514.png)
![Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-](/img/structure/B8530520.png)
![N-[5-(2-Amino-4-methyl-1,3-thiazol-5-yl)-2-chloropyridin-3-yl]methanesulfonamide](/img/structure/B8530528.png)
